molecular formula C19H13F2N3O3S2 B2963915 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1172738-41-8

2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2963915
CAS No.: 1172738-41-8
M. Wt: 433.45
InChI Key: HNQPJIOFJDEBQV-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including difluorobenzene, thiazolopyrimidine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiazolopyrimidine core, which is then functionalized with a phenyl group

    Thiazolopyrimidine Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Phenyl Group Functionalization: The thiazolopyrimidine core is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.

    Introduction of Difluorobenzene and Sulfonamide Groups: The final step involves the reaction of the intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-(4-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide: Lacks the methyl group at the 7-position of the thiazolopyrimidine ring.

    2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide: Contains different substituents on the phenyl ring.

Uniqueness

The presence of the 7-methyl group in this compound may enhance its biological activity and selectivity compared to similar compounds. This unique structural feature can influence the compound’s binding affinity to its molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2,4-difluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S2/c1-11-8-18(25)24-16(10-28-19(24)22-11)12-2-5-14(6-3-12)23-29(26,27)17-7-4-13(20)9-15(17)21/h2-10,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPJIOFJDEBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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